molecular formula C9H21N3O4 B13140777 Lysine alanine CAS No. 105856-79-9

Lysine alanine

Cat. No.: B13140777
CAS No.: 105856-79-9
M. Wt: 235.28 g/mol
InChI Key: RVLOMLVNNBWRSR-KNIFDHDWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lysine alanine can be synthesized through peptide bond formation between lysine and alanine. This typically involves the activation of the carboxyl group of one amino acid (e.g., alanine) and the nucleophilic attack by the amino group of the other amino acid (e.g., lysine). Common reagents for this activation include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) esters .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its efficiency and ability to produce peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Lysine alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Lysine alanine has diverse applications in scientific research:

Mechanism of Action

Lysine alanine exerts its effects through various mechanisms:

Properties

CAS No.

105856-79-9

Molecular Formula

C9H21N3O4

Molecular Weight

235.28 g/mol

IUPAC Name

(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)/t5-;2-/m00/s1

InChI Key

RVLOMLVNNBWRSR-KNIFDHDWSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)O)N.C(CCN)CC(C(=O)O)N

Related CAS

26701-37-1

Origin of Product

United States

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